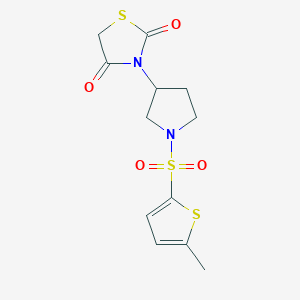![molecular formula C16H9FN2O B2972615 1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile CAS No. 1993249-57-2](/img/structure/B2972615.png)
1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenyl)carbonyl]-1H-indole-5-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and biology. The compound’s structure features an indole core with a fluorophenyl carbonyl group and a carbonitrile group, making it a unique and valuable molecule for research and industrial applications.
Métodos De Preparación
The synthesis of 1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile typically involves several steps, including the formation of the indole core and the introduction of the fluorophenyl carbonyl and carbonitrile groups. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses . The fluorophenyl carbonyl group and carbonitrile group contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .
Comparación Con Compuestos Similares
1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:
1-[(4-fluorophenyl)carbonyl]-1H-indole-2-carbonitrile: Similar structure but with the carbonitrile group at a different position, leading to different biological activities.
1-[(4-chlorophenyl)carbonyl]-1H-indole-5-carbonitrile: Similar structure but with a chlorine atom instead of a fluorine atom, affecting its chemical reactivity and biological properties.
1-[(4-methylphenyl)carbonyl]-1H-indole-5-carbonitrile: Similar structure but with a methyl group instead of a fluorine atom, influencing its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it valuable for various applications .
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O/c17-14-4-2-12(3-5-14)16(20)19-8-7-13-9-11(10-18)1-6-15(13)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCBZXANZNMCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=CC3=C2C=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
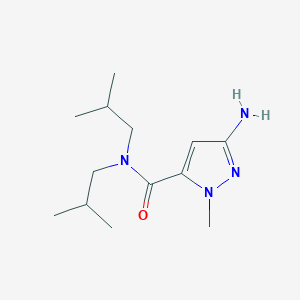
![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide](/img/structure/B2972534.png)
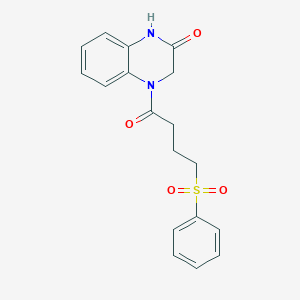
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide](/img/structure/B2972540.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2972541.png)
![4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2972543.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2972545.png)
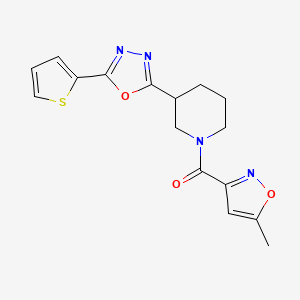
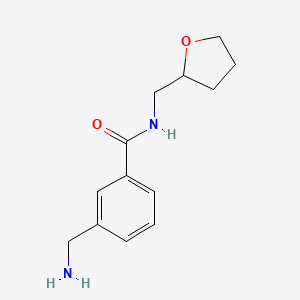
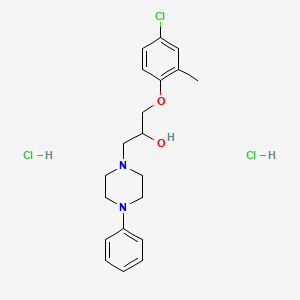
![3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2972549.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972551.png)
